molecular formula C16H23BrN4O2 B6980926 N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide

Numéro de catalogue: B6980926
Poids moléculaire: 383.28 g/mol
Clé InChI: ASXAEIJYBAKZNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a bromopyrimidine moiety, which is known for its biological activity, and a piperidine ring, which is a common structural motif in many pharmaceuticals.

Propriétés

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c1-11(15-18-8-12(17)9-19-15)20-16(22)21-7-3-6-14(10-21)23-13-4-2-5-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXAEIJYBAKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)NC(=O)N2CCCC(C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide typically involves multiple steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.

    Alkylation: The 5-bromopyrimidine is then alkylated with an appropriate alkyl halide, such as ethyl bromide, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form 1-(5-bromopyrimidin-2-yl)ethyl derivative.

    Cyclobutylation: The next step involves the introduction of the cyclobutyl group. This can be achieved by reacting the intermediate with cyclobutyl bromide in the presence of a base.

    Piperidine Formation: The final step is the formation of the piperidine ring. This is typically done by reacting the intermediate with piperidine and a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to remove the bromine atom or reduce the pyrimidine ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized forms.

    Reduction: Dehalogenated or reduced pyrimidine derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Applications De Recherche Scientifique

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound can be used to study the biological activity of bromopyrimidine derivatives and their interactions with biological targets.

    Chemical Biology: It can serve as a tool compound for probing biological pathways and mechanisms.

    Industrial Chemistry: The compound can be used in the synthesis of more complex molecules for industrial applications, such as agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-(5-bromopyrimidin-2-yl)acetamide: Similar structure but lacks the piperidine and cyclobutyl groups.

    1-(5-bromopyridin-2-yl)piperidin-3-ol: Contains a pyridine ring instead of a pyrimidine ring.

    5-bromopyrimidine-2-carboxamide: Lacks the ethyl and piperidine groups.

Uniqueness

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide is unique due to its combination of a bromopyrimidine moiety with a cyclobutyloxypiperidine structure. This unique combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.